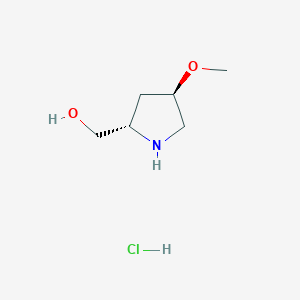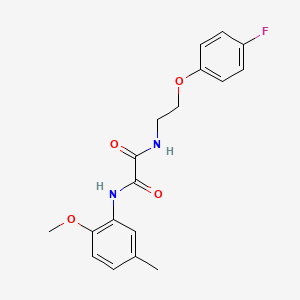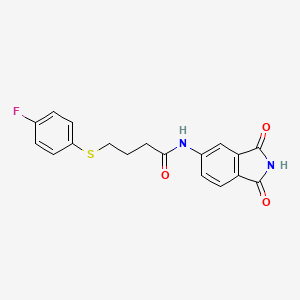
N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide, also known as DIBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. DIBO is a small molecule inhibitor that targets the ubiquitin-conjugating enzyme Ubc13, which is involved in the DNA damage response pathway. In
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
Research has identified novel derivatives, including those structurally related to N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide, demonstrating significant antioxidant and anticancer activities. These compounds, exhibiting enhanced antioxidant activity compared to well-known antioxidants like ascorbic acid, have shown promise in cytotoxic assays against human glioblastoma and triple-negative breast cancer cell lines. Their structure-activity relationship highlights the potential of such compounds in developing new therapeutic agents targeting oxidative stress and cancer proliferation (Tumosienė et al., 2020).
Anticonvulsant Evaluation
The synthesis of novel derivatives incorporating the N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide framework has been explored for potential anticonvulsant applications. Initial screenings have demonstrated the ability of these compounds to suppress convulsions generated by electrical seizures, with some derivatives showing a significant increase in protective index over standard treatments like phenytoin. This suggests the potential of such compounds in the development of more effective anticonvulsant therapies (Ahuja, Husain, & Siddiqui, 2014).
Cytotoxicity and Topoisomerase II Inhibitory Activity
The cytotoxicity and topoisomerase II inhibitory activity of compounds structurally related to N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide have been evaluated, revealing potential as electron-deficient anthraquinone analogues with intercalation ability. Such derivatives have shown high efficacy against cell lines resistant to doxorubicin treatment, indicating their potential as novel anticancer agents targeting DNA topoisomerase II (Gomez-Monterrey et al., 2011).
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-(4-fluorophenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c19-11-3-6-13(7-4-11)25-9-1-2-16(22)20-12-5-8-14-15(10-12)18(24)21-17(14)23/h3-8,10H,1-2,9H2,(H,20,22)(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSQGWAULZNLCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-4-((4-fluorophenyl)thio)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2376184.png)
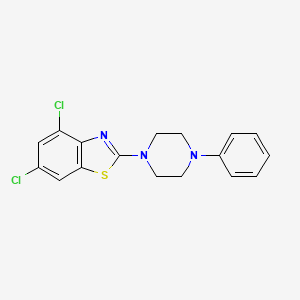
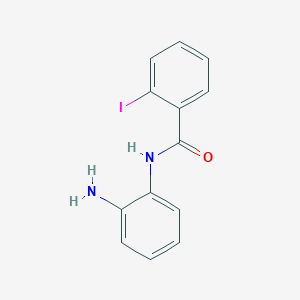
![N-[2-(4-phenylpiperazin-1-yl)ethyl]-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2376191.png)
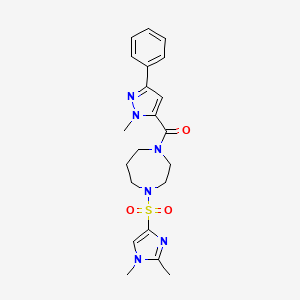
![5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2376195.png)
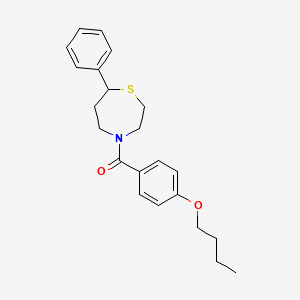
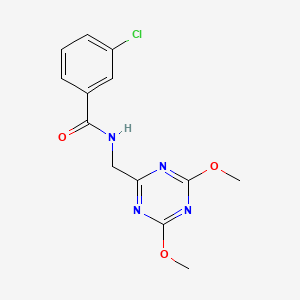
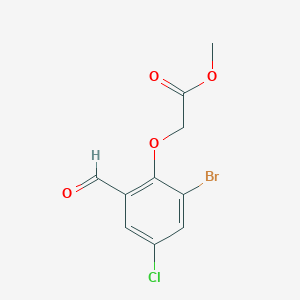
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2376201.png)
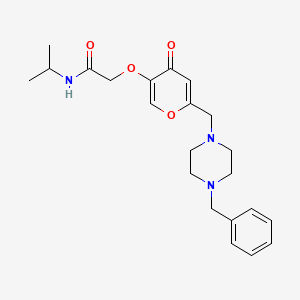
![(E)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}amino benzoate](/img/structure/B2376203.png)
